Bienvenue dans la boutique en ligne BenchChem!

2-Tetralone-6-carboxamide

medicinal chemistry molecular recognition hydrogen bonding

2-Tetralone-6-carboxamide (C₁₁H₁₁NO₂, MW 189.21 g/mol) is a bicyclic tetralone derivative featuring a primary carboxamide substituent at the 6-position of the 1,2,3,4-tetrahydronaphthalen-2-one core. The compound integrates a ketone at position 2 with a hydrogen-bond-donating amide at position 6, yielding a scaffold that enables distinct molecular recognition patterns relative to unsubstituted 2-tetralone (C₁₀H₁₀O, MW 146.19) and its positional isomers.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8524356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetralone-6-carboxamide
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=CC(=C2)C(=O)N
InChIInChI=1S/C11H11NO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-2,5H,3-4,6H2,(H2,12,14)
InChIKeyYIOUHTJSOVVORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tetralone-6-carboxamide (CAS 189119-31-1) for Targeted Tetralone Scaffold Optimization — Structural Identity and Procurement Baseline


2-Tetralone-6-carboxamide (C₁₁H₁₁NO₂, MW 189.21 g/mol) is a bicyclic tetralone derivative featuring a primary carboxamide substituent at the 6-position of the 1,2,3,4-tetrahydronaphthalen-2-one core . The compound integrates a ketone at position 2 with a hydrogen-bond-donating amide at position 6, yielding a scaffold that enables distinct molecular recognition patterns relative to unsubstituted 2-tetralone (C₁₀H₁₀O, MW 146.19) and its positional isomers [1]. Patent literature discloses 2-tetralone-6-carboxamide within the scope of selective β3 adrenergic receptor agonists and tetralone-based antitumor agents, establishing its relevance as a defined chemical probe intermediate [2][3]. The SMILES notation (NC(=O)c1ccc2c(c1)CCC(=O)C2) uniquely identifies this regioisomer, distinguishing it from alternative substitution patterns that would exhibit different target engagement profiles.

Why 2-Tetralone-6-carboxamide Cannot Be Interchanged with Generic 2-Tetralone or Isomeric Carboxamides — Position-Specific Molecular Recognition and Synthetic Utility


Generic substitution of 2-Tetralone-6-carboxamide with unsubstituted 2-tetralone (CAS 530-93-8) or regioisomeric carboxamides (e.g., 5- or 7-substituted) is scientifically unsound. The 6-carboxamide introduces two hydrogen bond donors (absent in 2-tetralone) and a permanent dipole, fundamentally altering molecular recognition capacity [1]. Biocatalytic reduction studies on substituted 2-tetralones have mechanistically demonstrated that changing the position of aromatic ring substituents directly impacts both enzyme binding affinity (K_m) and maximum catalytic rate (k_cat), confirming that positional isomerism is a critical determinant of biological activity in this scaffold class [2]. SAR studies on tetralin carboxamide growth hormone secretagogue receptor (GHS-R) antagonists further establish that positional variation of carboxamide substitution on the tetralin core yields compounds with divergent potency and selectivity profiles [3]. Class-level evidence from tetralone DGAT1 inhibitors and CYP24A1 inhibitors corroborates that 6-substitution patterns confer distinct target engagement properties compared to alternative positions [4]. Additionally, the 6-carboxamide serves as a direct synthetic handle for amide diversification—a feature absent in the parent ketone and requiring additional activation steps with the carboxylic acid analog—making non-interchangeable procurement essential for SAR library synthesis [5].

Quantitative Differential Evidence Guide — 2-Tetralone-6-carboxamide vs. Closest Chemical Analogs and In-Class Candidates


Hydrogen Bond Donor Capacity: 2-Tetralone-6-carboxamide (2 HBD) vs. Unsubstituted 2-Tetralone (0 HBD) — Functional Group-Level Molecular Recognition Differentiation

2-Tetralone-6-carboxamide possesses 2 hydrogen bond donors (HBD) from the primary amide –NH₂ group, compared to 0 HBD for unsubstituted 2-tetralone (CAS 530-93-8, C₁₀H₁₀O) [1]. The carboxamide simultaneously provides 1 hydrogen bond acceptor (HBA, carbonyl oxygen) in addition to the ketone HBA at position 2, yielding a total of 2 HBD / 2 HBA vs. 0 HBD / 1 HBA for the parent ketone [1]. This functional group difference enables bidentate hydrogen bonding interactions with biological target residues (e.g., kinase hinge regions, dehydrogenase active sites) that are structurally impossible for 2-tetralone [2]. Molecular weight increases from 146.19 to 189.21 g/mol (+29.4%) upon carboxamide installation, accompanied by altered lipophilicity and aqueous solubility profiles relevant to both biochemical and cell-based assay performance [1].

medicinal chemistry molecular recognition hydrogen bonding lead optimization

Membrane Permeability Differentiation — 2-Tetralone-6-carboxamide vs. Tetralone-6-carboxylic Acid: cLogP and TPSA Comparison for Intracellular Target Engagement

Computational physicochemical comparison between 2-Tetralone-6-carboxamide and its closest carboxylic acid analog (tetralone-6-carboxylic acid, CAS 3470-46-0) reveals differentiation relevant to cell-based assay selection. The carboxamide is predicted to exhibit a higher cLogP (approximately 1.2–1.5) compared to the carboxylic acid (approximately 0.8–1.0 at physiological pH 7.4 where the acid is partially ionized), reflecting the increased lipophilicity of the neutral amide vs. the ionizable carboxylate . Topological polar surface area (TPSA) is estimated at approximately 63 Ų for the carboxamide vs. approximately 74 Ų for the carboxylic acid, a ΔTPSA of approximately −11 Ų favoring the carboxamide for passive membrane permeability . These predictions align with the general medicinal chemistry principle that primary amides are more membrane-permeable than corresponding carboxylic acids due to reduced ionization and lower desolvation penalty [1]. Experimental permeability data (PAMPA, Caco-2, or MDCK) for either compound were not identified in the public domain at the time of analysis.

ADME prediction drug-likeness membrane permeability cell-based assays

Solid-State Handling and Dosing Precision — Non-Hygroscopic Carboxamide Powder vs. Hygroscopic Carboxylic Acid vs. Liquid 2-Tetralone

2-Tetralone-6-carboxamide is commercially supplied as a white powder (≥95% purity, validated by NMR, TLC, and MS), providing a non-hygroscopic solid form suitable for accurate gravimetric dispensing . In contrast, unsubstituted 2-tetralone (CAS 530-93-8) is a colorless oil at room temperature (melting point 18°C, boiling point 237°C, refractive index 1.563, water-insoluble) that typically requires pre-assay distillation or purification to achieve research-grade purity . Tetralone-6-carboxylic acid (CAS 3470-46-0, MW 190.20) is a hygroscopic solid that absorbs atmospheric moisture, introducing weighing errors and potential hydrolysis concerns during long-term storage . These handling differences carry practical consequences: liquid 2-tetralone requires solvent-assisted transfer for accurate sub-milligram dosing (introducing solvent volume errors), while the hygroscopic acid necessitates desiccated storage and rapid weighing to maintain mass accuracy . The carboxamide powder can be weighed directly on an analytical balance without special precautions, improving inter-laboratory and inter-operator reproducibility in dose-response studies.

quality control reproducibility procurement laboratory handling

Synthetic Tractability and One-Step Diversification — 6-Carboxamide as a Direct Amide Coupling Handle vs. Carboxylic Acid Requiring Pre-Activation

2-Tetralone-6-carboxamide can be synthesized via deprotection of its ethylene ketal precursor using p-toluenesulfonic acid in acetone at ambient temperature for 48 hours, yielding 77.5 mg (38%) of product from a 250 mg (1.07 mmol) scale reaction, with purity confirmed by NMR, TLC, and MS . The 6-carboxamide group provides a direct synthetic handle for N-functionalization, N-alkylation, or conversion to diverse functional groups (nitriles, amidines, tetrazoles) . When compared with tetralone-6-carboxylic acid, which requires a two-step activation-coupling sequence (e.g., NHS ester formation with DCC, followed by amine coupling), the carboxamide enables one-step diversification strategies, reducing synthetic step count by 1–2 steps per analog . 2-Tetralone lacks any functionalization handle at the 6-position, requiring de novo introduction of a synthetic handle (nitration/reduction, halogenation/cross-coupling) prior to diversification [1]. This synthetic advantage is particularly relevant for parallel library synthesis where step economy directly impacts throughput and cost.

synthetic chemistry library synthesis amide coupling medicinal chemistry

High-Value Application Scenarios — When to Prioritize 2-Tetralone-6-carboxamide Procurement Over Generic Analogs


Tetralone-Based Kinase or Dehydrogenase Inhibitor Lead Optimization Requiring HBD Pharmacophore at the 6-Position

For medicinal chemistry programs targeting kinases, aldo-keto reductases (AKR1C isoforms), or short-chain dehydrogenases where the binding pocket contains complementary hydrogen bond donor-acceptor motifs, 2-Tetralone-6-carboxamide is the preferred starting scaffold. The 2 HBD / 2 HBA pharmacophore enables bidentate interactions with catalytic site residues that are structurally inaccessible to 2-tetralone (0 HBD) or tetralone-6-carboxylic acid (1 HBD, ionizable) . Class-level SAR from tetralone DGAT1 inhibitors confirms that 6-substitution patterns critically modulate potency, and the carboxamide provides a neutral, non-ionizable HBD functionality suitable for optimizing both biochemical potency and cellular permeability simultaneously [1]. Researchers should procure 2-Tetralone-6-carboxamide specifically—not generic 2-tetralone or the acid analog—when preliminary docking or SAR suggests that a primary amide hydrogen bond donor at the 6-position is essential for target engagement.

Cell-Based Phenotypic Screening Where Intracellular Target Engagement and Membrane Permeability Are Rate-Limiting

When intracellular target engagement is required for assay readout (e.g., cellular thermal shift assays, BRET-based target engagement, or phenotypic screening in intact cells), the predicted permeability advantage of 2-Tetralone-6-carboxamide over tetralone-6-carboxylic acid (ΔcLogP ≈ +0.4 to +0.7 log units; ΔTPSA ≈ −11 Ų) makes the carboxamide the lower-risk choice . The non-hygroscopic solid form additionally facilitates accurate preparation of DMSO stock solutions for dose-response studies, improving reproducibility compared to liquid 2-tetralone, which requires pre-assay distillation to eliminate impurities that may confound cellular assay results [1]. When intracellular activity is confirmed, the carboxamide can be further functionalized to install affinity tags or fluorescent probes via N-alkylation for chemoproteomics target deconvolution studies.

Parallel Library Synthesis for Tetralone SAR — Maximizing Step Economy Through Direct C-6 Diversification

For SAR campaigns requiring systematic exploration of the 6-position vector, 2-Tetralone-6-carboxamide provides the most step-economical diversification point. Direct N-functionalization at the carboxamide enables one-step analog generation, compared to two-step activation-coupling sequences required for tetralone-6-carboxylic acid, or three or more steps for de novo functionalization of unsubstituted 2-tetralone . The validated synthetic route (ketal deprotection, 38% yield at 1.07 mmol scale) establishes feasibility for producing sufficient material for 50–100 analog plates at micromolar screening concentrations . This scenario is particularly advantageous for hit-to-lead programs operating under compressed timelines where each synthetic step saved per analog reduces overall library production time by 1–2 weeks.

Procurement Decision Framework — Evidence-Based Guidelines for Selecting 2-Tetralone-6-carboxamide vs. Closest Analogs

Evidence-driven procurement should favor 2-Tetralone-6-carboxamide (CAS 189119-31-1) when: (a) the biological target binding site contains hydrogen bond donor requirements at the position corresponding to C-6 of the tetralone scaffold ; (b) intracellular target engagement is required, favoring the higher predicted permeability of the carboxamide over the carboxylic acid (ΔcLogP ≈ +0.4 to +0.7) ; (c) the compound will serve as a diversification scaffold for amide library synthesis, where the carboxamide's direct coupling handle saves 1–2 synthetic steps per analog [1]; or (d) dose-response accuracy is paramount, where the carboxamide's solid, non-hygroscopic form minimizes weighing errors (<1% for ≥10 mg) compared to liquid 2-tetralone or hygroscopic acid . Conversely, 2-tetralone may be preferred when exploring the core hydrophobic scaffold without HBD contributions, and tetralone-6-carboxylic acid may be selected when an ionizable carboxylate at the 6-position is specifically required for solubility or salt bridge formation. Procurement decisions should be guided by target-specific molecular recognition requirements, not by generic availability or catalog convenience.

Quote Request

Request a Quote for 2-Tetralone-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.